3,4,5-trichloro-L-Phe
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Overview
Description
3,4,5-Trichloro-L-Phenylalanine is a derivative of the amino acid phenylalanine, where three chlorine atoms are substituted at the 3, 4, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-L-Phenylalanine typically involves the chlorination of L-Phenylalanine. One common method is the electrophilic halogenation of phenylalanine using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 3,4,5-Trichloro-L-Phenylalanine may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-L-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dechlorinated products or reduced functional groups.
Substitution: Formation of substituted phenylalanine derivatives with different functional groups.
Scientific Research Applications
3,4,5-Trichloro-L-Phenylalanine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its effects on enzyme activity and protein function due to its structural similarity to phenylalanine.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate or a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-L-Phenylalanine involves its interaction with biological molecules, particularly enzymes and proteins. The compound can mimic the natural amino acid phenylalanine, allowing it to be incorporated into proteins or interact with enzyme active sites. This can lead to alterations in protein structure and function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-L-Phenylalanine
- 3,5-Dichloro-L-Phenylalanine
- 4,5-Dichloro-L-Phenylalanine
Uniqueness
3,4,5-Trichloro-L-Phenylalanine is unique due to the presence of three chlorine atoms, which significantly alters its chemical properties compared to its dichloro counterparts. This increased chlorination can enhance its reactivity and potential interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8Cl3NO2 |
---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
FHTNHWGCVMMDJE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
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